molecular formula C19H22O3 B048104 Androsta-1,4-diene-3,11,17-trione CAS No. 7738-93-4

Androsta-1,4-diene-3,11,17-trione

Cat. No. B048104
CAS RN: 7738-93-4
M. Wt: 298.4 g/mol
InChI Key: RZACPWSZIQKVDY-IRIMSJTPSA-N
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Description

Synthesis Analysis

The synthesis of Androsta-1,4-diene-3,11,17-trione involves several key steps, including biotransformation and chemical synthesis approaches. Prakash and Bajaj (2017) discuss microbial biotransformation as a cost-effective and reliable method for producing steroidal intermediates like Androsta-1,4-diene-3,11,17-trione, highlighting its importance in the synthesis of female sex hormones (Prakash & Bajaj, 2017). Collins and Krause (1988) provide insights into chemical modifications leading to the formation of monoacetals derived from Androsta-1,4-diene-3,11,17-trione, showcasing the compound's versatility in chemical synthesis (Collins & Krause, 1988).

Molecular Structure Analysis

The molecular structure of Androsta-1,4-diene-3,11,17-trione plays a critical role in its chemical behavior and reactivity. Studies such as those by Görlitzer et al. (2002) have employed X-ray analysis to elucidate the structure of derivatives, providing valuable insights into the molecular configuration and potential interaction sites (Görlitzer et al., 2002).

Chemical Reactions and Properties

Androsta-1,4-diene-3,11,17-trione undergoes various chemical reactions, leading to the formation of numerous derivatives with significant biological activity. The work by Hanson and Organ (1970) illustrates the compound's reactivity through bromination and subsequent reactions, showcasing its versatility in synthetic chemistry (Hanson & Organ, 1970).

Physical Properties Analysis

The physical properties of Androsta-1,4-diene-3,11,17-trione, such as solubility, melting point, and crystalline structure, are essential for its handling and application in various synthesis processes. While specific studies focusing on these properties are less common, the overall literature on androsta derivatives provides a foundation for understanding these aspects through related compounds.

Chemical Properties Analysis

Androsta-1,4-diene-3,11,17-trione's chemical properties, including its reactivity with various reagents, stability under different conditions, and the formation of specific derivatives, are crucial for its application in the synthesis of complex molecules. Breiter et al. (1995) explore its hydroxylation reactions, demonstrating the compound's utility in producing hydroxylated derivatives, which are important in the synthesis of active pharmaceutical ingredients (Breiter et al., 1995).

properties

IUPAC Name

(8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-14,17H,3-6,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZACPWSZIQKVDY-IRIMSJTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228097
Record name Androsta-1,4-diene-3,11,17-trione
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androsta-1,4-diene-3,11,17-trione

CAS RN

7738-93-4
Record name Androsta-1,4-diene-3,11,17-trione
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Record name Androsta-1,4-diene-3,11,17-trione
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Record name Androsta-1,11,17-trione
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Record name Androsta-1,4-diene-3,11,17-trione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
HJ Brodie, K Raab, G Possanza, N Seto… - The Journal of Organic …, 1969 - ACS Publications
The stereochemical distribution of label resulting from reduction of 1· 4-steroids at C-1, 2 with tritium gas using palladium-charcoal was studied. The tritium distribution at Cl in 1 l/3-…
Number of citations: 14 pubs.acs.org
SG Musharraf, Atta-Ur-Rahman… - Natural product …, 2002 - Taylor & Francis
The microbial transformation of (+)-adrenosterone ( 1 ) by Cephalosporium aphidicola afforded three metabolites identified as androsta-1,4-diene-3,11,17-trione ( 2 ), 17 -hydroxyandrost…
Number of citations: 28 www.tandfonline.com
MM Al-Sanea, AA Abdel-Hafez, FA Omar… - Bulletin of …, 2008 - journals.ekb.eg
Several corticosteroids are commonly used for treatment ofconditions associated with inflammatory disorders and as immunemodulators. Specifically in cases of ulcerative colitis and …
Number of citations: 2 journals.ekb.eg
SM Sharif, S Nozoe, K Tsuda… - The Journal of Organic …, 1963 - ACS Publications
In a previous communication1 we reported that compounds having a cross-conjugated dienone system easily undergo an aromatization reaction on treatment with zinc in various …
Number of citations: 11 pubs.acs.org
HK Mayer, W Reusch, JT Watson - Organic mass spectrometry, 1992 - Wiley Online Library
The key to enhanced electron‐capture negative ion mass spectrometry (ECNI‐MS) response of ketosteroids is extensive α,β‐unsaturation. Combinations of double bonds, carbonyl …
K Tsuda, E Ohki, S Nozoe - The Journal of Organic Chemistry, 1963 - ACS Publications
Calculation of the Resultant Dipole Moment from Any Number of Separate GroupMoments.—The individual dipoles are vectors (yt), the magnitudes of which are the group moments, …
Number of citations: 67 pubs.acs.org
RN Beale, D Croft, RE Taylor - Steroids, 1967 - Elsevier
An investigation is described of the oxidation of pure corticosteroids, of extracts of urinary neutral steroids, or of both combined by sodium bismuthate-aqueous acetic acid systems. An …
Number of citations: 5 www.sciencedirect.com
WC SCHWARZEL, WG KRUGGEL, HJ BRODIE - Endocrinology, 1973 - academic.oup.com
Structural features of over 100 steroids and some non—steroids were evaluated systematically as inhibitors of estrogen biosynthesis in human placental microsomes. The microsomes …
Number of citations: 378 academic.oup.com
IZ Al-Zamil, AJ Waring - Steroids, 1989 - Elsevier
It has been shown previously that steroidal 11-keto-1,4-dien-3-ones undergo dienone-phenol rearrangement significantly more slowly than their 11-deoxy-, or 11β-hydroxy- and 11-…
Number of citations: 2 www.sciencedirect.com
RBR Porter, WA Gallimore, PB Reese - Steroids, 1999 - Elsevier
The fungi Exophiala jeanselmei var. lecanii-corni [IMI (International Mycological Institute) 312989, UAMH (University of Alberta Microfungus Collection and Herbarium) 8783] and …
Number of citations: 26 www.sciencedirect.com

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